6-Bromo-5-nitropyridin-3-ol
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Overview
Description
6-Bromo-5-nitropyridin-3-ol is a heterocyclic aromatic compound with a pyridine ring containing a bromine atom at position 6, a nitro group (NO2) at position 5, and a hydroxyl group (OH) at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-nitropyridin-3-ol typically involves the nitration of 6-bromopyridin-3-ol. The nitration process can be carried out using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group (NO2) can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group (OH) can be oxidized to a carbonyl group (C=O) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 6-bromo-5-aminopyridin-3-ol.
Oxidation: Formation of 6-bromo-5-nitropyridin-3-one.
Scientific Research Applications
6-Bromo-5-nitropyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-5-nitropyridin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group (NO2) can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom (Br) and hydroxyl group (OH) also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitropyridine: Similar structure but lacks the hydroxyl group at position 3.
6-Bromo-2-nitropyridin-3-ol: Similar structure but with the nitro group at position 2 instead of position 5.
5-Bromo-2-nitropyridin-3-ol: Similar structure but with the bromine atom at position 5 and the nitro group at position 2.
Uniqueness
6-Bromo-5-nitropyridin-3-ol is unique due to the specific positioning of the bromine, nitro, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C5H3BrN2O3 |
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Molecular Weight |
218.99 g/mol |
IUPAC Name |
6-bromo-5-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H |
InChI Key |
JCVMCKGUJKQSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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